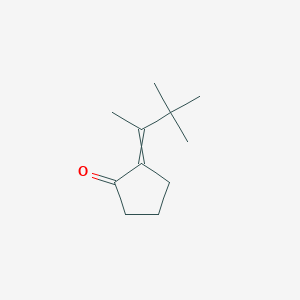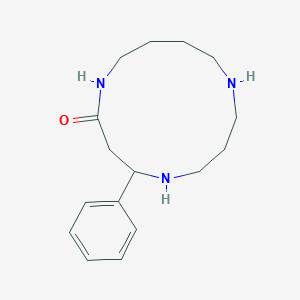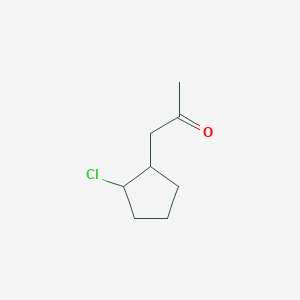
Methyl (diethylamino)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (diethylamino)(oxo)acetate can be synthesized through various methods. One common method involves the reaction of diethylamine with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylamine and methyl oxalate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Diethylamine and methyl oxalate.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (diethylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simpler ester with similar properties but lacks the diethylamino group.
Ethyl acetate: Another ester commonly used as a solvent with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group, used in flavoring and perfumes.
Uniqueness
Methyl (diethylamino)(oxo)acetate is unique due to the presence of the diethylamino group, which imparts different chemical reactivity and potential biological activity compared to simpler esters. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
110193-56-1 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C7H13NO3/c1-4-8(5-2)6(9)7(10)11-3/h4-5H2,1-3H3 |
Clave InChI |
LLETVLBQWAVWAY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)

![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)

![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
